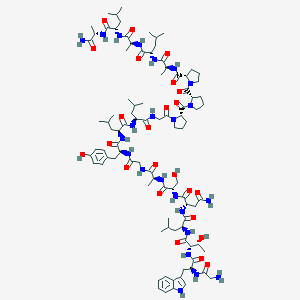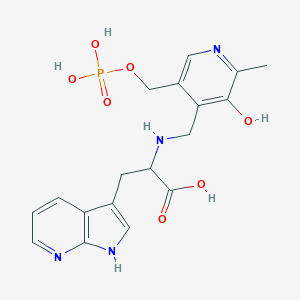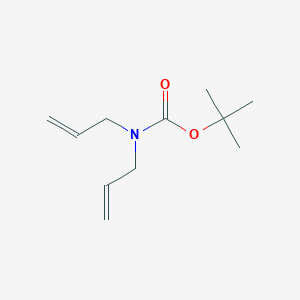
Trifluoromethyl isopropyl disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TFMIPDS is a sulfur-containing organic compound with the molecular formula C6H9F3S2. It is a colorless, oily liquid that has a pungent odor. This compound is widely used in organic synthesis due to its ability to act as a sulfur transfer reagent. TFMIPDS is also known for its potential as a pharmaceutical intermediate, as it has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of TFMIPDS involves the transfer of sulfur from the disulfide moiety to a nucleophile. This process results in the formation of a new sulfur-containing compound. TFMIPDS is a mild and selective sulfur transfer reagent, which makes it a valuable tool in organic synthesis.
Biochemical and physiological effects:
TFMIPDS has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that TFMIPDS can inhibit the growth of cancer cells by inducing apoptosis. TFMIPDS has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFMIPDS is its mild and selective sulfur transfer reactivity. This makes it a valuable tool in organic synthesis, as it allows for the selective modification of sulfur-containing compounds. However, TFMIPDS is also known for its pungent odor, which can be a limitation in lab experiments. Additionally, TFMIPDS can be difficult to handle due to its high reactivity and potential for toxicity.
Future Directions
TFMIPDS has shown promising results in various scientific research studies, and there are many potential future directions for this compound. One area of research is the development of new pharmaceuticals using TFMIPDS as a key intermediate. Another area of research is the use of TFMIPDS as a probe to study the reactivity of sulfur-containing compounds. Additionally, there is potential for the development of new synthetic methodologies using TFMIPDS as a reagent.
In conclusion, TFMIPDS is a sulfur-containing organic compound with unique properties and potential applications in various scientific research fields. Its mild and selective sulfur transfer reactivity makes it a valuable tool in organic synthesis, and it has shown promising results in the development of new pharmaceuticals. Further research is needed to fully explore the potential of TFMIPDS and its future applications.
Synthesis Methods
TFMIPDS can be synthesized through a simple two-step reaction process. The first step involves the reaction of isopropyl alcohol with thionyl chloride to form isopropyl chloride. In the second step, trifluoromethyl disulfide is reacted with isopropyl chloride to form TFMIPDS.
Scientific Research Applications
TFMIPDS has been extensively studied for its potential applications in various scientific research fields. It has been used as a sulfur transfer reagent in organic synthesis, and it has shown promising results in the development of new pharmaceuticals. TFMIPDS has also been used as a probe to study the reactivity of sulfur-containing compounds.
properties
CAS RN |
145372-21-0 |
|---|---|
Molecular Formula |
C4H7F3S2 |
Molecular Weight |
176.2 g/mol |
IUPAC Name |
2-(trifluoromethyldisulfanyl)propane |
InChI |
InChI=1S/C4H7F3S2/c1-3(2)8-9-4(5,6)7/h3H,1-2H3 |
InChI Key |
DUOCZXQKHSWHAQ-UHFFFAOYSA-N |
SMILES |
CC(C)SSC(F)(F)F |
Canonical SMILES |
CC(C)SSC(F)(F)F |
synonyms |
Trifluoromethyl isopropyl disulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



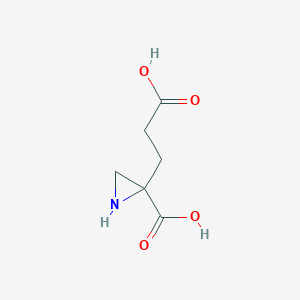
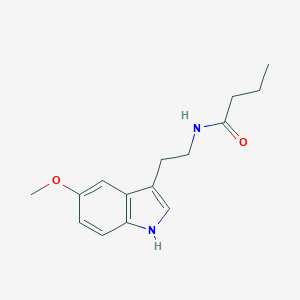
![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)
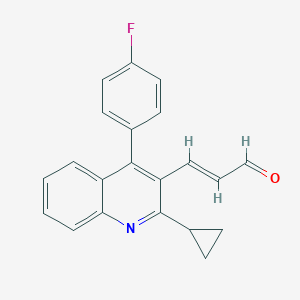
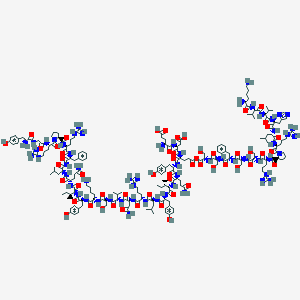
![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)
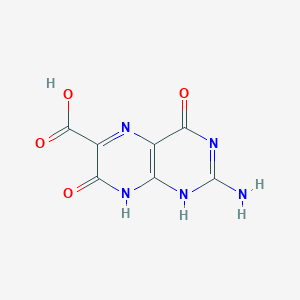

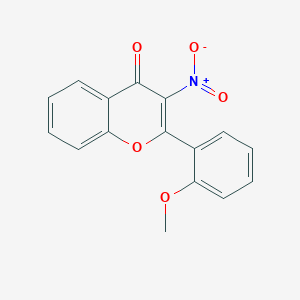
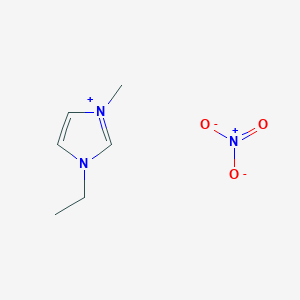
![6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B115835.png)
